3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a difluoromethyl group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and attachment of the thiolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide
- 2-chloro-N-(2-oxothiolan-3-yl)acetamide
- 4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11F2N3O2S |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11F2N3O2S/c1-15-4-5(7(14-15)8(11)12)9(16)13-6-2-3-18-10(6)17/h4,6,8H,2-3H2,1H3,(H,13,16) |
InChI Key |
KKEZLFUYRKZDON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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